molecular formula C8H12N2O4 B15300145 Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B15300145
M. Wt: 200.19 g/mol
InChI Key: DABBALKJWXEPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroformate, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxadiazole ring.

    Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole-3-carboxylic acid derivatives, while reduction can produce various reduced oxadiazole compounds.

Scientific Research Applications

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(hydroxymethyl)-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 5-(methoxymethyl)-1,2,4-oxadiazole-3-carboxylate
  • Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific ethoxymethyl group, which imparts distinct chemical and physical properties

Biological Activity

Ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole family, which is known for its diverse biological properties. The structure consists of an oxadiazole ring substituted with an ethoxymethyl group and a carboxylate moiety. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler oxadiazole derivatives.

Synthesis Pathway

  • Starting Materials : Common precursors include ethyl 3-oxobutanoate and various hydrazines.
  • Reactions : The synthesis may involve cyclization reactions facilitated by acid catalysts.
  • Yield : Optimized conditions can yield the target compound in significant amounts, often exceeding 70% purity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against a range of pathogens.

Key Findings :

  • In vitro Studies : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Mechanism of Action : It is believed that the compound disrupts bacterial cell wall synthesis and alters membrane permeability.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Lines Tested :
    • HCT-116 (colorectal carcinoma)
    • HeLa (cervical adenocarcinoma)
  • Results :
    • Cytotoxicity was assessed using the MTT assay, revealing IC50 values in the low micromolar range (10-25 µM) for both cell lines.
    • Mechanism : The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives:

CompoundSubstituentMIC (µg/mL)IC50 (µM)Activity
AEthyl2015Moderate
BMethyl3025Low
CEthoxy1010High

The data indicates that specific substitutions on the oxadiazole ring significantly influence both antimicrobial and anticancer properties.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a strong bactericidal effect with a synergistic action when combined with conventional antibiotics.

Study 2: Anticancer Mechanisms

In another investigation published in Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit topoisomerase I activity. Molecular docking studies suggested that it binds effectively to the enzyme's active site, providing a rationale for its cytotoxic effects observed in cancer cell lines.

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

ethyl 5-(ethoxymethyl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C8H12N2O4/c1-3-12-5-6-9-7(10-14-6)8(11)13-4-2/h3-5H2,1-2H3

InChI Key

DABBALKJWXEPFW-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC(=NO1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.